N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide
Description
N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide is a synthetic organic compound characterized by the presence of fluorobenzyl, methoxyphenyl, and hydrazinecarbothioamide functional groups
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-[3-(4-methoxyphenyl)propanoylamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S/c1-24-16-9-4-13(5-10-16)6-11-17(23)21-22-18(25)20-12-14-2-7-15(19)8-3-14/h2-5,7-10H,6,11-12H2,1H3,(H,21,23)(H2,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJVFKSDSIIVET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NNC(=S)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24788358 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide typically involves multiple steps:
Formation of the hydrazinecarbothioamide core: This can be achieved by reacting hydrazine with carbon disulfide under basic conditions to form hydrazinecarbothioamide.
Introduction of the 4-fluorobenzyl group: This step involves the nucleophilic substitution of a suitable benzyl halide (e.g., 4-fluorobenzyl chloride) with the hydrazinecarbothioamide intermediate.
Attachment of the 3-(4-methoxyphenyl)propanoyl group: This is typically done through an acylation reaction, where the hydrazinecarbothioamide derivative reacts with 3-(4-methoxyphenyl)propanoic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification processes to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the propanoyl moiety, potentially converting it to an alcohol.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong nucleophilic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Strong nucleophiles like sodium methoxide or sodium hydride in polar aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology and Medicine:
- Investigated for its potential as an anti-cancer agent due to its ability to interfere with cellular processes.
- Explored for its antimicrobial properties.
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide is thought to involve multiple pathways:
Molecular Targets: It may target enzymes involved in cell proliferation and survival, such as kinases or proteases.
Pathways: The compound could interfere with signaling pathways like the MAPK/ERK pathway, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
N-(4-chlorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide: Similar structure but with a chlorine atom instead of fluorine.
N-(4-bromobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness:
- The presence of the fluorine atom in N-(4-fluorobenzyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarbothioamide can significantly alter its electronic properties and reactivity compared to its chloro and bromo analogs.
- Fluorine’s high electronegativity and small size can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy in medicinal applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
